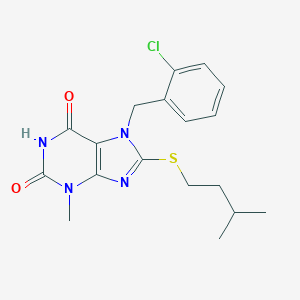
7-(2-chlorobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-chlorobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H21ClN4O2S and its molecular weight is 392.9g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 7-(2-chlorobenzyl)-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity studies, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of the compound includes a purine core with specific substituents that may influence its biological activity. The presence of a chlorobenzyl group and an isopentylsulfanyl moiety are significant as they can enhance lipophilicity and receptor interactions.
Pharmacological Effects
Research indicates that derivatives of purine compounds exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies suggest that purine derivatives can inhibit bacterial growth and possess antifungal properties.
- Antitumor Activity : Certain purine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including interference with nucleic acid synthesis.
- CNS Activity : Compounds similar to this purine derivative may exhibit psychoactive effects, potentially acting as stimulants or anxiolytics.
Case Studies
- Acute Toxicity Studies : A study conducted on various 3,7-dihydro-1H-purine derivatives indicated that the LD50 values ranged from 536 to 1403 mg/kg in white rats. The compound was classified as low-toxic (Class IV) based on its LD50 value, suggesting it may be safe for further pharmacological exploration .
- Structure-Activity Relationship (SAR) : The incorporation of different substituents at the 8-position has been shown to significantly affect the toxicity and efficacy of these compounds. For instance, the addition of aromatic groups generally increases toxicity levels .
Table 1: Acute Toxicity Data for Purine Derivatives
| Compound Number | LD50 (mg/kg) | Toxicity Class |
|---|---|---|
| 1 | 953 | IV |
| 2 | 536 | IV |
| 3 | 752 | IV |
| ... | ... | ... |
| 20 | 1035 | IV |
This table summarizes findings from acute toxicity studies that highlight the safety profile of various derivatives, including those structurally related to the compound .
Propiedades
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-11(2)8-9-26-18-20-15-14(16(24)21-17(25)22(15)3)23(18)10-12-6-4-5-7-13(12)19/h4-7,11H,8-10H2,1-3H3,(H,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONITDQXPDSLEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














